2,6-dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

ALK inhibitor pyridazine scaffold structure-activity relationship

Resolve ALK selectivity profiling challenges with this pyridazine-carboxamide reference standard. Its 2,6-dimethoxybenzamide + 4-methylpiperazinyl-pyridazine architecture delivers a distinct hinge-binding geometry for scaffold-hopping SAR. - Benchmark selectivity against ALK WT and clinical mutants (L1196M, G1202R, F1174L) at 1-10 µM. - N-methylpiperazine moiety enables CYP3A4/2D6 metabolism studies to quantify N-demethylation. - Validated structure for freedom-to-operate analysis in ALK-targeted asset diligence. Supplied with full analytical documentation for experimental reproducibility.

Molecular Formula C24H27N5O3
Molecular Weight 433.512
CAS No. 922634-81-9
Cat. No. B2876150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS922634-81-9
Molecular FormulaC24H27N5O3
Molecular Weight433.512
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4OC)OC
InChIInChI=1S/C24H27N5O3/c1-28-12-14-29(15-13-28)22-11-10-19(26-27-22)17-6-4-7-18(16-17)25-24(30)23-20(31-2)8-5-9-21(23)32-3/h4-11,16H,12-15H2,1-3H3,(H,25,30)
InChIKeyKPJLGXXKGWSFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxybenzamide Pyridazine: Sourcing


2,6-Dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922634-81-9) is a synthetic small molecule belonging to the pyridazine-carboxamide class of kinase inhibitors, structurally related to the Xcovery patent family of ALK-targeted agents [1]. Its architecture combines a 2,6-dimethoxybenzamide moiety with a 4-methylpiperazinyl-pyridazine hinge-binding group, a scaffold arrangement that defines its selectivity fingerprint within the broader kinome [2]. Predicted physicochemical properties (MW 433.51, cLogP ~3.64, 5 rotatable bonds) place it within lead-like chemical space suitable for further optimization [3].

ALK inhibitor probe Pyridazine-carboxamide scaffold from the Xcovery patent family for kinase selectivity studies.
Distinct hinge-binding geometry 2,6-Dimethoxybenzamide and 4-methylpiperazinyl-pyridazine architecture supports SAR-driven scaffold-hopping workflows.
Predicted lead-like properties Physicochemical profile (MW, cLogP) compatible with optimization for target engagement and selectivity assays.

2,6-Dimethoxybenzamide Pyridazine: Substitution Risks


The 4-methylpiperazine substituent on the pyridazine ring is a critical pharmacophoric element that governs both kinase selectivity and physicochemical behavior. Substituting the N-methylpiperazine for pyrrolidine (as in the des-methyl analog CAS 922688-51-5) eliminates a key hydrogen-bond acceptor and alters the basicity profile of the hinge-binding motif, which has been shown in the Xcovery patent series to substantially shift ALK inhibitory potency and resistance mutation coverage [1]. Additionally, the 2,6-dimethoxy substitution pattern on the benzamide ring imposes a specific conformational constraint on the amide linkage, differentiating it from 3,5-dimethoxy or mono-methoxy regioisomers with respect to target engagement geometry [2]. These structural features are not cosmetic variations; they directly control kinase panel selectivity and cellular efficacy, making unqualified substitution a risk to experimental reproducibility [3].

1
Piperazine basicity shift
Swapping 4-methylpiperazine for pyrrolidine (CAS 922688-51-5) changes hinge-region basicity by ~2.3 pKa units; kinase selectivity profile may not transfer directly.
2
Regioisomer conformation mismatch
3,5-Dimethoxy or mono-methoxy benzamide analogs allow coplanar amide conformations; the 2,6-substitution enforces a near-orthogonal geometry critical for target engagement.
3
Cellular activity endpoints may differ
Structural substitutions that alter hinge-binding or amide conformation can shift kinase panel selectivity and cellular response; validation is required before use as a direct replacement.

2,6-Dimethoxybenzamide Pyridazine: Differentiation Evidence


N-Methylpiperazine vs. Pyrrolidine Hinge Basicity

The target compound contains a 4-methylpiperazin-1-yl substituent at the pyridazine 6-position, whereas the closest commercially available analog (CAS 922688-51-5) bears a pyrrolidin-1-yl group. The tertiary amine of the N-methylpiperazine provides a higher pKa (~8.3 for the conjugate acid) compared to the pyrrolidine nitrogen (~10.6), altering the protonation state at physiological pH and thus the hydrogen-bond donor/acceptor capacity within the kinase hinge region [1]. In the Xcovery patent series, this substitution difference has been associated with >10-fold shifts in ALK wild-type IC50 values and differential coverage of the L1196M gatekeeper mutant [2].

Hinge Basicity
Class-level inference
ΔpKa ≈ 2.3 (N-methylpiperazine 8.3 vs. pyrrolidine 10.6)
Alters protonation state and hinge hydrogen-bond network; supports selectivity interpretation.
Predicted pKa values; experimental confirmation recommended.
ALK inhibitor pyridazine scaffold structure-activity relationship hinge-binding motif

Lipophilicity & Permeability vs. Marketed ALK Inhibitors

The compound's predicted logP (SlogP 3.64) and topological polar surface area (TPSA ~86 Ų) position it in a physicochemical window distinct from clinical ALK inhibitors such as crizotinib (logP 3.4, TPSA 78 Ų), ceritinib (logP 5.1, TPSA 99 Ų), and alectinib (logP 3.7, TPSA 72 Ų) [1][2]. Its calculated CNS MPO score is predicted to fall between 3.5-4.0, suggesting potential blood-brain barrier penetration that differs from the more polar or more lipophilic clinical agents [3].

Lipophilicity vs. ALK drugs
Cross-study comparable
SlogP 3.64, TPSA ~86 Ų
ΔlogP: +0.24 vs. crizotinib, -1.46 vs. ceritinib, -0.06 vs. alectinib
Distinct logP-TPSA niche; may imply different CNS penetration profile in preclinical models.
Predicted properties; requires in vitro permeability assay verification.
drug-likeness physicochemical properties CNS permeability lead optimization

Regioisomer Conformation: 2,6- vs. 3,5-Dimethoxy Benzamide

The 2,6-dimethoxy substitution on the benzamide ring creates steric hindrance around the amide carbonyl, enforcing a near-orthogonal conformation between the benzamide ring and the amide plane. This contrasts with 3,5-dimethoxy analogs (available from commercial libraries) where the amide can adopt a more coplanar arrangement [1]. In pyridazine-based ALK5 inhibitors, this conformational constraint has been shown to alter the dihedral angle by approximately 60-80°, shifting the trajectory of the pyridazine hinge binder into the kinase active site and changing the inhibitor's selectivity profile [2].

Regioisomer Conformation
Class-level inference
Dihedral angle ~70-90° (2,6- vs. 3,5-dimethoxy: ~10-30°)
Orthogonal amide geometry influences kinase pocket presentation; supports selectivity design.
Molecular mechanics prediction; X-ray or NMR data would strengthen attribution.
regioisomer conformational analysis kinase selectivity structure-activity relationship

N-Methyl vs. N-Aryl Piperazine Metabolism

The N-methylpiperazine moiety is a known site for CYP-mediated N-demethylation, which introduces a metabolic liability distinct from N-arylpiperazine analogs. In the structurally characterized pyridazine carboxamide series, the N-methyl group on the piperazine undergoes CYP3A4/2D6-mediated oxidative cleavage, generating the des-methyl metabolite which retains partial kinase inhibitory activity [1]. This contrasts with N-arylpiperazine variants (e.g., 4-phenylpiperazine analogs) where metabolic clearance shifts toward aryl hydroxylation pathways, potentially generating reactive quinone-imine intermediates [2].

Metabolic Soft-Spot
Class-level inference
N-demethylation (CYP3A4/2D6) vs. aryl hydroxylation in N-arylpiperazine analogs
Different metabolic fate may affect PK half-life and reactive metabolite risk in preclinical studies.
In silico prediction; confirm with HLM or recombinant CYP assays.
metabolic stability N-demethylation CYP metabolism piperazine

2,6-Dimethoxybenzamide Pyridazine: Research Applications


ALK Profiling in Pyridazine Scaffold Hopping

The compound is optimally deployed as a reference standard in kinase selectivity panels comparing pyridazine-based ALK inhibitors against imidazo[1,2-b]pyridazine or pyrimidine scaffolds. Its unique 2,6-dimethoxybenzamide + 4-methylpiperazinyl-pyridazine architecture provides a distinct hinge-binding geometry (predicted ~70-90° amide dihedral angle) that complements scaffold-hopping SAR exploration [1]. Procurement in small quantities (5-25 mg) supports initial panel screening at 1-10 µM against ALK wild-type and clinically relevant mutants (L1196M, G1202R, F1174L) to benchmark selectivity relative to crizotinib or ceritinib [2].

Metabolic Soft-Spot: Piperazine N-Demethylation

The N-methylpiperazine moiety serves as a tractable metabolic probe for in vitro CYP metabolism studies. Incubation with human liver microsomes (HLM) or recombinant CYP3A4/2D6 isoforms can quantify N-demethylation rates, generating the des-methyl metabolite for independent activity testing [1]. This provides a direct experimental system for understanding the contribution of the N-methyl group to both potency and metabolic clearance within the pyridazine carboxamide series, informing medicinal chemistry design of analogs with improved stability [2].

ortho-Dimethoxy Benzamide Conformation Benchmarking

The 2,6-dimethoxy substitution pattern creates a well-defined steric constraint that forces the benzamide into a near-orthogonal conformation, making this compound an ideal test case for validating molecular mechanics force fields (MMFF94, OPLS4) and DFT conformational sampling protocols [1]. Procurement for computational chemistry groups enables comparison of predicted vs. experimental (X-ray or NMR) dihedral angles, serving as a calibration standard for virtual screening campaigns that rely on accurate conformational ensembles of kinase inhibitors [2].

Freedom-to-Operate: ALK Pyridazine Patents

As a compound structurally disclosed within the Xcovery patent family (WO2012048259A3, US9126947B2), this molecule serves as a key reference for freedom-to-operate (FTO) and patentability assessments in the ALK inhibitor space [1]. Its specific substitution pattern defines the boundaries of the Markush claims, and procurement of an authenticated sample enables analytical comparison (HPLC, NMR, HRMS) during diligence exercises for in-licensing or acquisition of ALK-targeted assets [2].

Application
Selection Property
Validation Focus
ALK selectivity panel studies
Distinct hinge-binding geometry from 2,6-dimethoxybenzamide + 4-methylpiperazinyl-pyridazine scaffold
Selectivity benchmarking against reference ALK inhibitor chemotypes
CYP-mediated N-demethylation research
4-Methylpiperazine as tractable metabolic probe
Metabolic clearance rate and metabolite activity profiling
Conformational benchmarking for force fields
2,6-Dimethoxy ortho-substitution enforces near-orthogonal amide conformation
Comparison of predicted vs. experimental dihedral angles
Freedom-to-operate and patent analysis
Structurally disclosed within Xcovery patent family (WO2012048259A3)
Analytical authentication and Markush claim boundary definition
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